Clonixin(1-) Clonixin(1-) Clonixin(1-) is a monocarboxylic acid anion that is the conjugate base of clonixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a clonixin.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1820581
InChI: InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/p-1
SMILES: CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-]
Molecular Formula: C13H10ClN2O2-
Molecular Weight: 261.68 g/mol

Clonixin(1-)

CAS No.:

Cat. No.: VC1820581

Molecular Formula: C13H10ClN2O2-

Molecular Weight: 261.68 g/mol

* For research use only. Not for human or veterinary use.

Clonixin(1-) -

Specification

Molecular Formula C13H10ClN2O2-
Molecular Weight 261.68 g/mol
IUPAC Name 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate
Standard InChI InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/p-1
Standard InChI Key CLOMYZFHNHFSIQ-UHFFFAOYSA-M
SMILES CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-]
Canonical SMILES CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Clonixin(1-) is formally identified as 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate or 2-[(3-chloro-2-methylphenyl)amino]nicotinate. It represents the deprotonated (anionic) form of clonixin, which is a nonsteroidal anti-inflammatory drug (NSAID) . The compound derives from the parent molecule clonixin by loss of a proton from the carboxylic acid functional group, creating a negatively charged carboxylate species .

Nomenclature and Identifiers

Clonixin(1-) is recognized by several synonyms and identifiers that help track it across chemical databases and research literature. The primary identifiers include:

  • Chemical name: 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate

  • Alternative name: 2-[(3-chloro-2-methylphenyl)amino]nicotinate

  • CHEBI ID: CHEBI:76203

  • PubChem CID: 6918954

  • Parent compound: Clonixin (CID 28718)

The anion is derived from the parent compound clonixin, which has additional identifiers including CAS number 17737-65-4 and is registered in multiple chemical databases including ChEBI, ChEMBL, and DrugBank .

Structural Features

The molecular structure of Clonixin(1-) consists of a pyridine ring with a carboxylate group at position 3 and an anilino substituent at position 2. The anilino group contains chloro and methyl substituents at positions 3 and 2, respectively . This specific arrangement of functional groups contributes to the compound's pharmacological properties and receptor interactions.

Notable structural features include:

  • A pyridine ring core structure

  • A negatively charged carboxylate group

  • An amino linkage between the pyridine and substituted phenyl rings

  • A 3-chloro-2-methyl substitution pattern on the phenyl ring

Physicochemical Properties

The physicochemical properties of Clonixin(1-) significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion patterns when used in medicinal applications.

Basic Physical Properties

Table 1: Basic Physical Properties of Clonixin(1-)

PropertyValueMethod/Reference
Molecular FormulaC₁₃H₁₀ClN₂O₂⁻Computed
Molecular Weight261.68 g/molPubChem 2.2
Exact Mass261.0430803 DaPubChem 2.2
Physical StateSolid at standard conditionsBased on parent compound

Computed Chemical Properties

The computed properties of Clonixin(1-) provide insights into its potential behavior in biological systems and pharmaceutical formulations:

Table 2: Computed Chemical Properties of Clonixin(1-)

PropertyValueMethod/Reference
XLogP3-AA4.4XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count4Cactvs 3.4.8.18
Rotatable Bond Count2Cactvs 3.4.8.18
Topological Polar Surface AreaNot directly reportedDerived from structure

The XLogP3-AA value of 4.4 suggests that Clonixin(1-) has relatively high lipophilicity despite its charged nature, which may influence its distribution in biological compartments . The presence of one hydrogen bond donor and four hydrogen bond acceptors indicates moderate capacity for intermolecular interactions with biological targets and solvent molecules .

Relationship to Parent Compound Clonixin

Clonixin(1-) exists as the deprotonated form of clonixin, a nonsteroidal anti-inflammatory drug with analgesic, antipyretic, and platelet-inhibitory properties . Understanding the relationship between these compounds is essential for comprehending the pharmacological applications of Clonixin(1-).

Comparative Analysis

Clonixin, the parent compound, has the molecular formula C₁₃H₁₁ClN₂O₂ and contains a carboxylic acid group that can be deprotonated to form Clonixin(1-) . The deprotonation of this carboxylic acid group yields the carboxylate anion Clonixin(1-), which has enhanced water solubility compared to the parent compound. This improved solubility profile makes Clonixin(1-) particularly suitable for formulation into pharmaceutical salt forms .

Salt Forms and Pharmaceutical Relevance

The most significant pharmaceutical application of Clonixin(1-) is in the form of clonixin lysine salt, where Clonixin(1-) is paired with L-lysinium(1+) . This salt formation represents a common pharmaceutical strategy to improve the solubility, stability, and bioavailability of poorly water-soluble drugs like clonixin.

Clonixin lysine salt (lysine clonixinate) is formed by combining clonixin with one molar equivalent of L-lysine, resulting in an organoammonium salt that contains both L-lysinium(1+) and Clonixin(1-) . This formulation has been clinically utilized and studied for various therapeutic applications.

Pharmacological Properties and Applications

Clonixin(1-), particularly in its salt forms, demonstrates significant pharmacological activity that makes it valuable in clinical settings.

Therapeutic Applications

Clonixin(1-), primarily in the form of lysine clonixinate, has been utilized for several therapeutic applications:

  • Treatment of renal colic, providing effective pain relief

  • Management of muscular pain associated with inflammatory conditions

  • Relief of moderately severe migraine attacks

  • Treatment of chronic arthritic conditions

  • Management of soft tissue disorders associated with pain and inflammation

The efficacy of clonixin in these applications has been supported by clinical evaluations, including early studies from the 1970s that established its value as an oral analgesic .

Clinical Research and Evidence Base

The clinical evaluation of clonixin and its derivatives provides insights into the therapeutic potential of Clonixin(1-) when formulated into pharmaceutical products.

Early Clinical Evaluations

Early clinical research dating back to 1971 established clonixin as an effective oral analgesic . A study by Finch and Dekornfeld published in the Journal of Clinical Pharmacology and New Drugs evaluated clonixin's analgesic properties, finding it effective for managing various pain conditions . This research laid the groundwork for the continued clinical use of clonixin and its derivatives, including salt forms containing Clonixin(1-).

Recent Research Developments

More recent research has focused on improving the formulation and delivery of clonixin to enhance its therapeutic efficacy and reduce side effects. A 2002 study investigated microemulsion formulations of clonixic acid for solubility enhancement and pain reduction . This research demonstrated that microemulsion formulations significantly reduced pain indicators in experimental models, suggesting less pain induction compared to conventional formulations .

Additional research has explored the broader applications of pyridine-containing compounds in drug design, highlighting the importance of scaffolds like those found in Clonixin(1-) for developing novel pharmaceuticals with improved properties .

Pharmaceutical Formulations and Derivatives

Clonixin(1-) appears in various pharmaceutical formulations, primarily as salt forms, which enhance its pharmacokinetic properties for clinical use.

Clonixin Lysine Salt

The most significant pharmaceutical formulation containing Clonixin(1-) is clonixin lysine salt (lysine clonixinate). This salt form combines Clonixin(1-) with L-lysinium(1+) to create a more water-soluble compound with improved bioavailability . Clonixin lysine salt has several synonyms in the literature:

  • Lysine clonixinate

  • L-Lysine clonixinate

  • Clonixin lysine

  • [(5S)-5-amino-5-carboxypentyl]azanium;2-(3-chloro-2-methylanilino)pyridine-3-carboxylate

This formulation is assigned CAS number 55837-30-4 and has been extensively studied for its clinical applications .

Related Derivatives

Another notable derivative is clonixeril, the glyceryl ester of clonixin, which is also classified as a nonsteroidal anti-inflammatory drug . The synthesis of clonixeril involves a multi-step process:

  • Reaction of clonixin with chloroacetonitrile and triethylamine

  • Heating with potassium carbonate and glycerol acetonide

  • Deblocking in acetic acid to produce the final product

This derivative represents an alternative approach to modifying the parent compound for improved pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator